7-Bromo-4-(trifluoromethyl)indan-1-one
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Overview
Description
7-Bromo-4-(trifluoromethyl)indan-1-one is an organic compound with the molecular formula C10H6BrF3O. It is a derivative of indanone, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the indanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(trifluoromethyl)indan-1-one typically involves the introduction of bromine and trifluoromethyl groups into the indanone structure. One common method involves the bromination of 4-(trifluoromethyl)indan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-(trifluoromethyl)indan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of substituted indanones with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
7-Bromo-4-(trifluoromethyl)indan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4-(trifluoromethyl)indan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)indan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
7-Bromoindan-1-one:
7-Bromo-4-fluoroindan-1-one: Similar structure but with a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
Uniqueness
7-Bromo-4-(trifluoromethyl)indan-1-one is unique due to the combined presence of bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
7-bromo-4-(trifluoromethyl)-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O/c11-7-3-2-6(10(12,13)14)5-1-4-8(15)9(5)7/h2-3H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSXDVVIPPTHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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